(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid
(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid
Brand Name:
Vulcanchem
CAS No.:
62965-10-0
VCID:
VC0123553
InChI:
InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
SMILES:
CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Molecular Formula:
C14H19NO4
Molecular Weight:
265.3 g/mol
(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid
CAS No.: 62965-10-0
Reference Standards
VCID: VC0123553
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol
CAS No. | 62965-10-0 |
---|---|
Product Name | (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid |
Molecular Formula | C14H19NO4 |
Molecular Weight | 265.3 g/mol |
IUPAC Name | (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
Standard InChIKey | NSVNKQLSGGKNKB-LLVKDONJSA-N |
Isomeric SMILES | CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES | CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Synonyms | 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine; N-Carbobenzoxy-(S)-tert-leucine; 2S-Benzyloxycarbonylamino-3,3-dimethylbutyric Acid; Z-L-tert-Leucine; Benzyloxycarbonyl-L-tert-leucine; N-(Benzyloxycarbonyl)-L-tert-butylglycine; N-Benzyloxycarbonyl-L-t |
PubChem Compound | 9899995 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume